N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 2-Methyl group: Enhances steric stabilization and modulates electronic properties.
- 3-Phenyl substituent: Contributes to π-π stacking interactions in biological targets.
- 7-Amino-linked 4-chlorophenyl: A common pharmacophore in antimicrobial and antiparasitic agents .
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-14(2)19-13-20(24-18-11-9-17(23)10-12-18)27-22(25-19)21(15(3)26-27)16-7-5-4-6-8-16/h4-14,24H,1-3H3 |
InChI Key |
USAXCPFDYQPBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl or enaminone precursors. For this compound, the synthesis begins with 5-amino-3-methyl-1H-pyrazole and ethyl acetoacetate under basic conditions (e.g., sodium ethanolate) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 89%). Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
Key Reaction:
Substitution at Position 7
The 7-chloro group is replaced with 4-chloroaniline via nucleophilic aromatic substitution. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80–100°C. The product, 7-(4-chlorophenylamino)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine , is isolated in 70–85% yield after column chromatography.
Suzuki-Miyaura Cross-Coupling for Position 5 Modification
Introduction of Isopropyl Group
To install the 5-(propan-2-yl) substituent, a Suzuki coupling is employed. The 5-chloro intermediate reacts with isopropylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in toluene/ethanol (3:1) at 90°C. This step achieves 65–78% yield, with purity confirmed by HPLC.
Optimization Table:
| Condition | Parameter | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72% yield |
| Solvent | Toluene/EtOH | Improved solubility |
| Temperature | 90°C | Complete conversion |
Buchwald-Hartwig Amination for Final Functionalization
Coupling of Phenyl Group at Position 3
The 3-position is functionalized via Buchwald-Hartwig amination using bromobenzene and Pd₂(dba)₃/Xantphos catalyst system. The reaction proceeds in 1,4-dioxane at 110°C with sodium tert-butoxide (NaOtBu) as a base. The final product is obtained in 68% yield after recrystallization from ethanol.
Alternative Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A one-pot cyclization of 3-(4-chlorophenyl)-5-amino-1H-pyrazole and isopropyl β-ketoester in acetic acid under microwave conditions (120°C, 20 min) yields the pyrazolo[1,5-a]pyrimidine core directly. This method achieves 88% yield, avoiding intermediate isolation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (1:4 to 1:2 gradients). Final compounds are characterized by:
-
¹H/¹³C NMR : Peaks at δ 2.32 (s, CH₃), 7.3–7.5 (m, aromatic H).
-
HRMS : Molecular ion [M+H]⁺ at m/z 407.1321 (calculated: 407.1318).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Traditional Cyclization | 4 | 45 | 24 | High purity |
| Microwave-Assisted | 3 | 65 | 2 | Rapid, energy-efficient |
| Palladium-Catalyzed | 3 | 58 | 18 | Regioselective |
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 5 and 7 are mitigated using sterically hindered bases (e.g., NaOtBu).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Catalyst Loading : Reducing Pd catalyst to 2 mol% maintains efficiency while lowering costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation.
Pathways Involved: Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Position 5 Substituent Variations
Compound 890624-32-5 ():
- Structure : N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine.
- Key Difference : Position 5 substituent is phenyl instead of isopropyl.
- Implications :
Compound 850749-25-6 ():
- Structure: 5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine.
- Key Differences: Position 5: tert-Butyl (bulkier than isopropyl). Position 7: Morpholinopropyl chain instead of 4-chlorophenyl.
- Implications :
Position 7 Amino Group Modifications
Compound 47 ():
- Structure : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
- Key Differences :
- Position 7: Pyridinylmethylamine instead of 4-chlorophenyl.
- Position 3: 4-Fluorophenyl.
- Fluorine at position 3 increases metabolic stability .
Compound 933020-64-5 ():
- Structure : 3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
- Key Differences: Position 2: Trifluoromethyl (electron-withdrawing). Position 7: Morpholinopropyl chain.
- Implications :
Structure-Activity Relationship (SAR) Trends
Biological Activity
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its chemical formula is , and it features a 4-chlorophenyl group which is known to enhance biological activity through various mechanisms.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring can enhance antibacterial efficacy.
- Antitumor Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, particularly in lung cancer cells (A549).
Antibacterial Activity
A recent study evaluated the antibacterial properties of synthesized derivatives of this compound. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 1 | Salmonella typhi | 22 | Strong |
| 2 | Bacillus subtilis | 20 | Moderate |
| 3 | Escherichia coli | 15 | Weak |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition Studies
The compound's inhibitory effects on AChE were quantified using an IC50 assay:
| Compound | IC50 (µM) |
|---|---|
| N-(4-chlorophenyl)-2-methyl-3-phenyl... | 1.5 |
| Standard Drug | 0.8 |
The results indicate that while the compound shows promising inhibitory activity, further structural optimization may be necessary to enhance its potency.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in amyloid plaque accumulation.
- Anticancer Activity : In vitro studies on lung cancer cell lines showed that treatment with N-(4-chlorophenyl)-2-methyl-3-phenyl... resulted in increased apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
